molecular formula C13H10FNO4S B1293713 Benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)- CAS No. 51012-30-7

Benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)-

Cat. No.: B1293713
CAS No.: 51012-30-7
M. Wt: 295.29 g/mol
InChI Key: YPVRMONLTQLVQE-UHFFFAOYSA-N
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Description

Benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)- is a useful research compound. Its molecular formula is C13H10FNO4S and its molecular weight is 295.29 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of Benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)- is Methionine aminopeptidase 2 . This enzyme plays a crucial role in the removal of the initiator methionine from nascent proteins, which is a vital process in protein biosynthesis.

Mode of Action

The compound interacts with its target by binding to the Methionine aminopeptidase 2 . .

Action Environment

The compound should be kept in a dark place, sealed in dry conditions, and at room temperature for optimal stability . Environmental factors such as light, humidity, and temperature can influence the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

Benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)- plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as Bcl-2, a protein involved in the regulation of apoptosis . The binding interaction between benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)- and Bcl-2 can influence the protein’s function, potentially leading to the development of selective anti-cancer agents. Additionally, this compound may interact with other proteins and biomolecules, affecting various biochemical pathways.

Cellular Effects

The effects of benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)- on cellular processes are diverse and significant. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with Bcl-2 can lead to changes in apoptosis regulation, impacting cell survival and proliferation . Furthermore, benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)- may affect other cellular processes, such as oxidative stress response and metabolic flux, by interacting with various cellular components.

Molecular Mechanism

At the molecular level, benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)- exerts its effects through specific binding interactions with biomolecules. The compound’s ability to bind to Bcl-2 and potentially other proteins suggests a mechanism involving enzyme inhibition or activation These interactions can lead to changes in gene expression and protein function, ultimately affecting cellular processes

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)- can vary over time. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function . For example, the compound’s stability in different environments can affect its efficacy in modulating biochemical pathways. Additionally, long-term exposure to benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)- may lead to cumulative effects on cellular processes, which are important considerations for in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)- in animal models are dose-dependent. Different dosages can lead to varying outcomes, including threshold effects and potential toxic or adverse effects at high doses . Understanding the dosage-response relationship is crucial for determining the therapeutic potential and safety profile of this compound. Studies in animal models can provide valuable insights into the optimal dosages for achieving desired biochemical effects while minimizing adverse outcomes.

Metabolic Pathways

Benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)- is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound’s metabolism can affect metabolic flux and metabolite levels, influencing overall cellular function. Understanding the metabolic pathways of this compound is essential for elucidating its role in biochemical processes and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)- within cells and tissues are critical for its biochemical activity . This compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. The distribution of benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)- can affect its efficacy and potency in modulating biochemical pathways.

Subcellular Localization

The subcellular localization of benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)- is an important factor in its activity and function . This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)- can influence its interactions with biomolecules and its overall impact on cellular processes.

Properties

IUPAC Name

2-[(4-fluorophenyl)sulfonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO4S/c14-9-5-7-10(8-6-9)20(18,19)15-12-4-2-1-3-11(12)13(16)17/h1-8,15H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPVRMONLTQLVQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90199018
Record name Benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90199018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51012-30-7
Record name 2-[[(4-Fluorophenyl)sulfonyl]amino]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51012-30-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051012307
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90199018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.